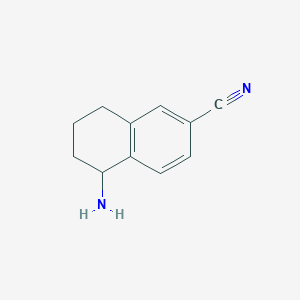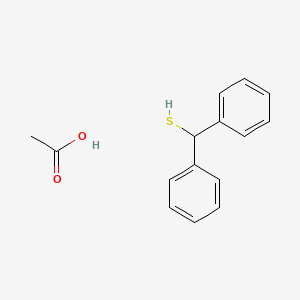
二苯甲烷硫醇乙酸酯
描述
Diphenylmethanethiol acetate is a useful research compound. Its molecular formula is C15H16O2S and its molecular weight is 260.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diphenylmethanethiol acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenylmethanethiol acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 抗菌特性 最近的研究表明,DPM 具有作为抗菌剂的潜力。人们对其抑制细菌和真菌生长的能力进行了研究。研究人员正在探索其在动物饲料中的应用,以促进牲畜健康并预防感染。
- 癌症研究 DPM 在癌症治疗方面显示出希望。其独特的化学结构使其成为靶向特定癌细胞的有吸引力的候选药物。科学家正在研究其对肿瘤生长、凋亡和转移的影响。进一步的研究旨在优化其治疗潜力。
材料科学
有机合成
光致发光材料
金属螯合
作用机制
Target of Action
It is known that similar compounds interact with various enzymes and proteins within the cell .
Mode of Action
Diphenylmethanethiol Acetate, like other esters, can undergo a reaction known as Fischer esterification. This involves an acid-catalyzed reaction between a protonated form of a carboxylic acid and an alcohol to form an ester
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, including the glyoxalase system and the ascorbate-glutathione pathway . These pathways play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .
Pharmacokinetics
The compound’s molecular weight (24234) suggests that it may have suitable pharmacokinetic properties, as many drug-like molecules have molecular weights within a similar range .
Result of Action
Action Environment
Factors such as temperature, ph, and the presence of other compounds can generally influence the action of chemical compounds .
生化分析
Biochemical Properties
Diphenylmethanethiol acetate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with thiol groups in proteins, where it can form covalent bonds, leading to modifications in protein function. Additionally, Diphenylmethanethiol acetate can act as an acetylating agent, transferring its acetyl group to other molecules, thereby influencing their biochemical properties .
Cellular Effects
Diphenylmethanethiol acetate has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, can impact processes such as cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of Diphenylmethanethiol acetate involves its ability to bind to specific biomolecules and modify their activity. It can inhibit or activate enzymes by forming covalent bonds with their active sites. Additionally, Diphenylmethanethiol acetate can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diphenylmethanethiol acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Diphenylmethanethiol acetate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to Diphenylmethanethiol acetate has been associated with sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of Diphenylmethanethiol acetate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate biochemical pathways. At higher doses, Diphenylmethanethiol acetate can induce toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where specific dosages lead to significant changes in physiological and biochemical parameters .
Metabolic Pathways
Diphenylmethanethiol acetate is involved in several metabolic pathways. It can be metabolized by enzymes such as acetyltransferases and thiolases, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, Diphenylmethanethiol acetate is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall effects on cellular physiology .
Subcellular Localization
Diphenylmethanethiol acetate exhibits specific subcellular localization patterns that are essential for its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of Diphenylmethanethiol acetate is a key factor in determining its biochemical and cellular effects .
属性
IUPAC Name |
acetic acid;diphenylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S.C2H4O2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-2(3)4/h1-10,13-14H;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVBXJQNEUMMSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703314 | |
| Record name | Acetic acid--diphenylmethanethiol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53392-47-5 | |
| Record name | Acetic acid--diphenylmethanethiol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


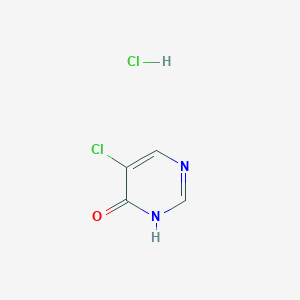
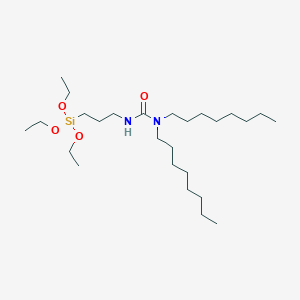
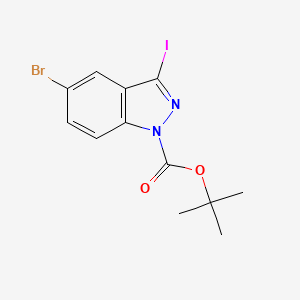

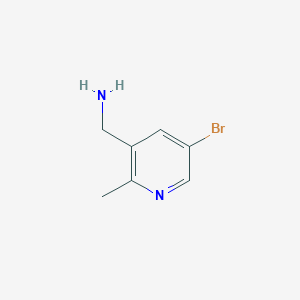
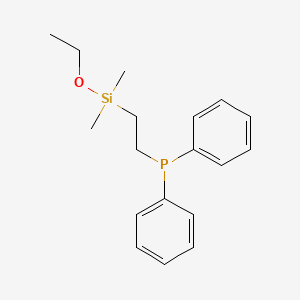
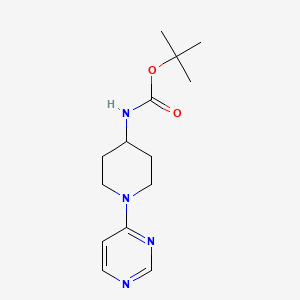
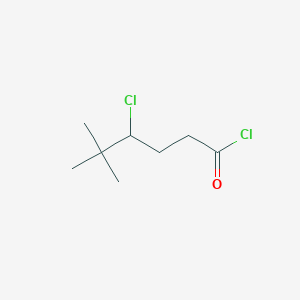
![3-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]prop-2-enoic acid](/img/structure/B1504914.png)
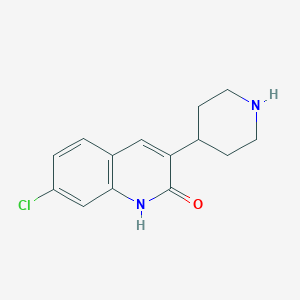
![9-[2-(2-Methoxyethoxy)ethoxy]-9-[3-(oxiranylmethoxy)propyl]-2,5,8,10,13,16-hexaoxa-9-silaheptadecane](/img/structure/B1504917.png)
